molecular formula C15H19BF2O2 B12993354 Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12993354
M. Wt: 280.12 g/mol
InChI Key: RHVZFINPZZDJBP-QWHCGFSZSA-N
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Description

Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This compound features a cyclopropyl group substituted with difluorophenyl and a dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Cyclopropanation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Boronic Ester Formation: The dioxaborolane moiety is formed by reacting the cyclopropyl compound with a boronic acid or boronic ester precursor under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Common solvents include THF, toluene, and dimethylformamide (DMF).

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols/Phenols: Formed from oxidation reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science:

Biology and Medicine

    Drug Development: May be used in the synthesis of pharmaceutical compounds.

    Biological Probes: Utilized in the development of probes for studying biological systems.

Industry

    Agrochemicals: Potential use in the synthesis of agrochemical products.

    Polymers: May be used in the development of new polymeric materials.

Mechanism of Action

The mechanism of action of Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which facilitates the transfer of the boron moiety to the target molecule. This process is often catalyzed by transition metals, such as palladium, which activate the boronic ester and the coupling partner.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    Cyclopropylboronic Acid: Another boronic acid with a cyclopropyl group.

    Difluorophenylboronic Acid: A boronic acid with a difluorophenyl group.

Uniqueness

Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group, difluorophenyl substitution, and dioxaborolane moiety. This unique structure imparts specific reactivity and properties that are valuable in various chemical transformations and applications.

Properties

Molecular Formula

C15H19BF2O2

Molecular Weight

280.12 g/mol

IUPAC Name

2-[(1R,2R)-2-(3,5-difluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BF2O2/c1-14(2)15(3,4)20-16(19-14)13-8-12(13)9-5-10(17)7-11(18)6-9/h5-7,12-13H,8H2,1-4H3/t12-,13+/m0/s1

InChI Key

RHVZFINPZZDJBP-QWHCGFSZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC(=C3)F)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC(=C3)F)F

Origin of Product

United States

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